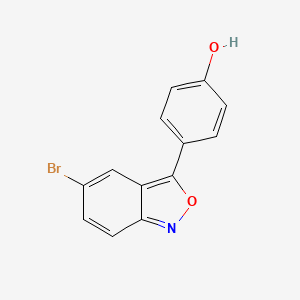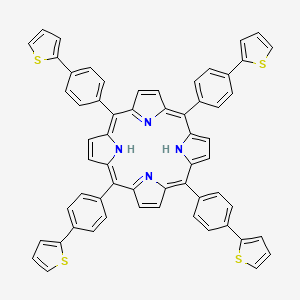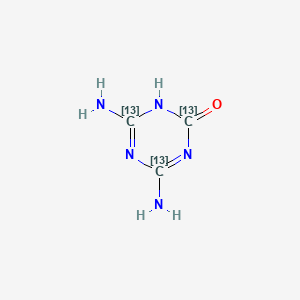
4-(5-bromo-2,1-benzisoxazol-3-yl)-Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol is a chemical compound that belongs to the benzisoxazole family This compound is characterized by the presence of a bromine atom at the 5th position of the benzisoxazole ring and a phenol group attached to the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol typically involves the bromination of 2,1-benzisoxazole followed by the introduction of a phenol group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated benzisoxazole derivatives.
Substitution: Various substituted benzisoxazole compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to selectively interact with certain biological molecules, making it a valuable tool in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,1-benzisoxazole: Lacks the phenol group, resulting in different chemical properties and reactivity.
4-Phenyl-2,1-benzisoxazole: Lacks the bromine atom, affecting its interaction with biological targets.
4-(5-Chloro-2,1-benzisoxazol-3-yl)-Phenol:
Uniqueness
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol is unique due to the presence of both the bromine atom and phenol group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and specific interactions with biological targets, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C13H8BrNO2 |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
4-(5-bromo-2,1-benzoxazol-3-yl)phenol |
InChI |
InChI=1S/C13H8BrNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |
Clave InChI |
CVTWFZAZQHJATC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Ethylbenzo[d]isoxazol-6-ol](/img/structure/B1498518.png)
![5,10,15,20-Tetrakis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-21H,23H-porphine](/img/structure/B1498519.png)
![sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide](/img/structure/B1498521.png)




![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)
